![molecular formula C15H26ClN B6416110 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240568-46-0](/img/structure/B6416110.png)
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a useful research compound. Its molecular formula is C15H26ClN and its molecular weight is 255.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.1753775 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Branched Chain Aldehydes in Food Flavoring
Branched aldehydes, which include compounds structurally related to the query, play significant roles in food flavoring. These compounds are derived from amino acids and are critical for flavor in both fermented and non-fermented food products. Understanding their production and breakdown pathways is essential for controlling flavor compound levels in food, indicating a potential application in food science and technology (Smit, Engels, & Smit, 2009).
Synthesis and Structural Properties of Organic Compounds
The synthesis and investigation of novel organic compounds with specific structural properties highlight the application of complex amines in material science. For example, the study on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the chemical reactivity and potential applications of similar compounds in developing materials with specific properties (Issac & Tierney, 1996).
Heterocyclic Compounds as Building Blocks
Compounds like "(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride" might be used as precursors or intermediates in synthesizing heterocyclic compounds. These are crucial for developing pharmaceuticals and other biologically active materials. The versatility of such compounds in synthesis demonstrates their importance in medicinal chemistry and drug development (Gomaa & Ali, 2020).
Environmental Impact of Chemical Compounds
Research on the environmental fate and behavior of chemical compounds, such as parabens, provides insight into how similar compounds might interact with ecosystems. Understanding these interactions is crucial for assessing the environmental impact of chemical substances and developing safer alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Warfare Agent Degradation
The study of chemical warfare agent degradation products is relevant to environmental and occupational health. Research in this area can inform the development of decontamination methods and the assessment of health risks associated with exposure to these agents. This type of research indicates potential applications in public health and safety (Munro et al., 1999).
Propriétés
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3;/h6-9,12-13,16H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDBTHDSPJZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

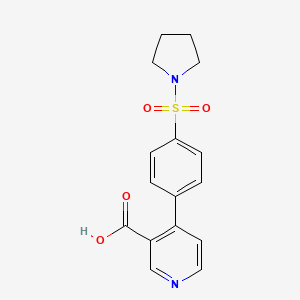

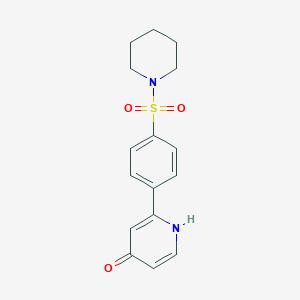


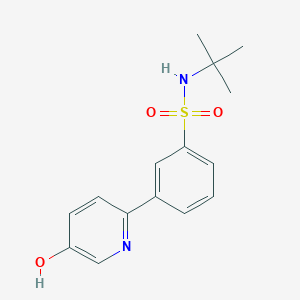

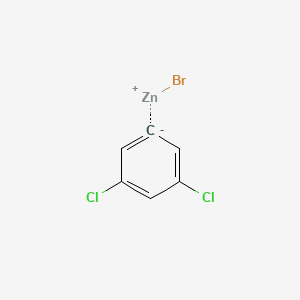

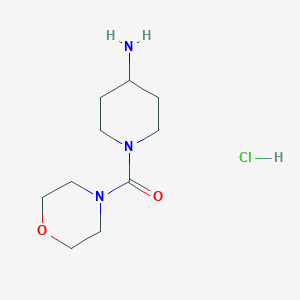

![1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B6416111.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)
